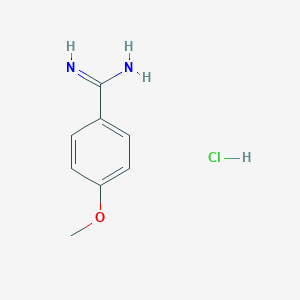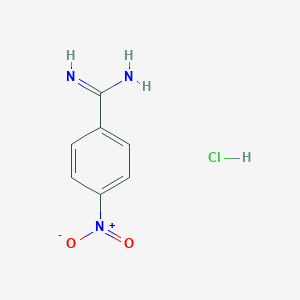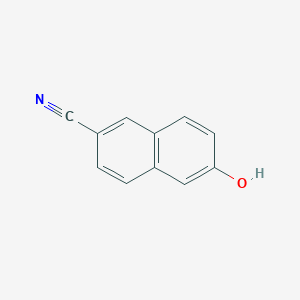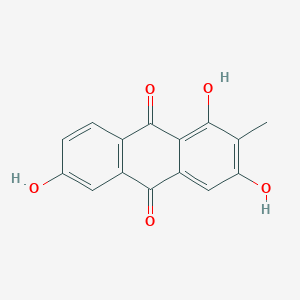
6-Fenilhexil isotiocianato
Descripción general
Descripción
El isotiocianato de fenilhexilo es un compuesto orgánico que pertenece a la familia de los isotiocianatos. Los isotiocianatos son metabolitos bioactivos derivados de la hidrólisis enzimática de glucosinolatos, que son metabolitos secundarios que se encuentran en las verduras crucíferas . El isotiocianato de fenilhexilo ha ganado atención debido a sus posibles propiedades quimiopreventivas y su capacidad para modular varios objetivos intracelulares, incluidas las enzimas del citocromo P450, proteínas involucradas en la respuesta antioxidante, la tumorigénesis, la apoptosis, el ciclo celular y la metástasis .
Aplicaciones Científicas De Investigación
El isotiocianato de fenilhexilo tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El isotiocianato de fenilhexilo ejerce sus efectos a través de múltiples mecanismos:
Inducción de Apoptosis: Induce la apoptosis a través de las vías mitocondriales y del receptor de muerte Fas.
Inhibición del Ciclo Celular: Inhibe el arresto del ciclo celular en la fase G0/G1.
Modulación de las Vías de Señalización: Modula la vía de señalización PI3K/Akt, lo que lleva a la acetilación de histonas e inhibición de la viabilidad celular.
Restauración de la Actividad de P53: Restaura la actividad de la P53 mutada y reactiva la vía de P53.
Análisis Bioquímico
Biochemical Properties
6-PHITC exhibits high chemical reactivity, especially with sulfur-centered nucleophiles, such as protein cysteine residues . It is known to interact with enzymes, proteins, and other biomolecules, affecting their function and contributing to its chemoprotective effects .
Cellular Effects
6-PHITC has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit the activity of histone deacetylase (HDAC) in human cell lines established from colon, prostate, pancreatic, and breast cancer, and in leukemia cells . In another study, 6-PHITC was found to enhance the sensitivity of K562/A02 cell line to ADM, a chemotherapeutic drug .
Molecular Mechanism
The molecular mechanism of 6-PHITC involves multiple pathways. It is known to induce cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibit proinflammatory responses through the NFκB pathway, induce cell cycle arrest and apoptosis, affect heat shock proteins, and inhibit angiogenesis and metastasis .
Temporal Effects in Laboratory Settings
The effects of 6-PHITC have been studied over time in laboratory settings. It has been found that the chemoprotective effects of 6-PHITC are comprehensive and long-lasting
Dosage Effects in Animal Models
In animal models, the effects of 6-PHITC vary with different dosages. For instance, dietary 6-PHITC has been found to reduce tumor size when given simultaneously with a carcinogen
Metabolic Pathways
6-PHITC is involved in the mercapturic acid pathway, which includes conjugation with glutathione (GSH) followed by enzymatic degradation and N-acetylation . This pathway plays a crucial role in the metabolism of 6-PHITC.
Métodos De Preparación
El isotiocianato de fenilhexilo se puede sintetizar mediante varios métodos:
Reacción de Reemplazo: Un nuevo método implica la reacción de reemplazo del isotiocianato de fenilo con aminas correspondientes en presencia de dimetilbenceno como solvente bajo protección de nitrógeno. Este método es eficiente, con rendimientos superiores al 90%, y se caracteriza por su baja toxicidad, bajo costo y seguridad.
Proceso de una Sola Olla: Otro método implica la generación in situ de una sal de ditiocarbamato a partir de aminas primarias mediante la reacción con disulfuro de carbono, seguida de eliminación para formar el producto isotiocianato con ácido cianúrico como reactivo de desulfuración. Este método es adecuado para actividades de ampliación y se realiza en condiciones acuosas.
Análisis De Reacciones Químicas
El isotiocianato de fenilhexilo se somete a varias reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar sulfoxidos y sulfonas.
Reducción: Las reacciones de reducción pueden convertirlo en tioureas.
Sustitución: Reacciona con nucleófilos como aminas para formar tioureas y otros derivados.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen dimetilbenceno como solvente, protección de nitrógeno y condiciones de reacción suaves . Los principales productos formados a partir de estas reacciones incluyen tioureas, sulfoxidos y sulfonas.
Comparación Con Compuestos Similares
El isotiocianato de fenilhexilo es único entre los isotiocianatos debido a sus efectos inhibitorios específicos sobre las líneas celulares de tumores hematológicos y su capacidad para restaurar la actividad de la P53 mutada . Compuestos similares incluyen:
Isotiocianato de Alilo: Conocido por sus propiedades antimicrobianas y antiinflamatorias.
Isotiocianato de Bencilo: Exhibe potentes propiedades anticancerígenas.
Isotiocianato de Fenetilo: Utilizado en la prevención y tratamiento de la leucemia y el cáncer de pulmón.
Sulforafano: Conocido por sus efectos quimioprotectores contra el cáncer.
El isotiocianato de fenilhexilo destaca por su doble función como inhibidor de la desacetilasa de histonas y agente hipometilante, lo que lo convierte en un candidato prometedor para aplicaciones terapéuticas en el tratamiento del cáncer .
Propiedades
IUPAC Name |
6-isothiocyanatohexylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NS/c15-12-14-11-7-2-1-4-8-13-9-5-3-6-10-13/h3,5-6,9-10H,1-2,4,7-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNWEQGIPZMBMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021146 | |
| Record name | 6-Phenylhexyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133920-06-6 | |
| Record name | (6-Isothiocyanatohexyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133920-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Phenylhexyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133920066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Phenylhexyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Phenylhexyl isothiocyanate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCB7WLT5ZX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 6-PHITC primarily targets cytochrome P450 enzymes, acting as a mechanism-based inactivator. [, ] This inhibition disrupts the metabolic activation of carcinogens, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), ultimately reducing DNA adduct formation and tumorigenesis. [, , , , , ]
ANone: Molecular Formula: C13H17NS Molecular Weight: 219.34 g/mol Spectroscopic Data:* While the provided articles don't detail specific spectroscopic data, 6-PHITC's structure can be confirmed through techniques like NMR and mass spectrometry.
ANone: The provided research focuses primarily on the biological activity of 6-PHITC. Information regarding its material compatibility and stability under various conditions is limited.
A: 6-PHITC is not typically considered a catalyst. Its primary mode of action involves irreversible binding to cytochrome P450 enzymes, leading to inhibition rather than catalysis. []
A: Increasing the alkyl chain length in arylalkyl isothiocyanates generally enhances their inhibitory activity against NNK-induced lung tumorigenesis. [, ] For instance, 6-PHITC demonstrates greater potency than phenethyl isothiocyanate (PEITC) with a shorter alkyl chain. [, , , ] The presence of the phenyl moiety is not essential for inhibitory activity, as alkyl isothiocyanates also exhibit significant effects. []
A: While the research primarily focuses on 6-PHITC's biological effects, studies with similar isothiocyanates suggest thiol conjugates, such as glutathione and N-acetyl-L-cysteine conjugates, exhibit different stabilities and can influence their inhibitory activity. [, ] Further research is needed to determine the stability of 6-PHITC under various conditions and explore potential formulation strategies.
A: Studies in F344 rats have shown that 6-PHITC is well-absorbed after oral administration and exhibits a longer half-life in the lungs compared to PEITC. [] It undergoes extensive metabolism, with a significant portion excreted in feces. [] 6-PHITC effectively inhibits NNK-induced lung tumorigenesis in both rats and mice. [, , , , , ]
ANone: The development of resistance to 6-PHITC has not been directly addressed in the provided research.
A: While considered a promising chemopreventive agent, 6-PHITC has shown a promoting effect on esophageal carcinogenesis in rats treated with N-nitrosomethylbenzylamine. [, , , ] This contrasting effect highlights the importance of further investigating the potential toxicity and long-term effects of 6-PHITC in different tissues and models.
ANone: The provided research focuses on the chemopreventive potential of 6-PHITC and doesn't delve into specific drug delivery or targeting strategies.
A: Common analytical techniques for studying 6-PHITC and its metabolites include high-performance liquid chromatography (HPLC) [, ], often coupled with radiometric detection when using radiolabeled compounds. [, ]
ANone: As 6-PHITC is primarily a research compound, information regarding its large-scale manufacturing, quality control, and distribution practices is limited in the provided scientific literature.
ANone: The provided research focuses on the chemopreventive aspects of 6-PHITC and does not address its potential immunogenicity or effects on immunological responses.
ANone: The research articles provided do not specifically investigate the interactions of 6-PHITC with drug transporters.
A: 6-PHITC is a potent inhibitor of cytochrome P450 enzymes, particularly those involved in the metabolic activation of carcinogens like NNK. [, , , , , , ] This inhibition can affect the metabolism of other xenobiotics, potentially leading to drug interactions.
ANone: The research primarily focuses on the chemopreventive activity of 6-PHITC, and specific information on its biocompatibility and biodegradability is not elaborated upon in the provided articles.
A: Other arylalkyl isothiocyanates, such as PEITC, PBITC, and naturally occurring isothiocyanates found in cruciferous vegetables, have shown similar chemopreventive effects. [, , , ] The choice of compound might depend on factors like potency, availability, and potential toxicity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![7-O-[2-(1,3-Dioxanyl)ethyl]daidzein](/img/structure/B14805.png)






